tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate
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Overview
Description
tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its unique bicyclic structure, which includes an azabicyclo[4.2.0]octane core. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate typically involves the reaction of tert-butyl carbamate with a precursor containing the 8,8-dimethyl-2-azabicyclo[4.2.0]octane structure. One common method involves the use of tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate as a starting material . The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates with bicyclic structures, such as:
- tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- Other derivatives of 8-azabicyclo[3.2.1]octane
Uniqueness
What sets tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate apart is its specific combination of the tert-butyl carbamate group with the 8,8-dimethyl-2-azabicyclo[4.2.0]octane core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2166979-53-7 |
---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.4 |
Purity |
95 |
Origin of Product |
United States |
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